2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Description
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound featuring a norbornane-like framework with a methyl substituent and a carboxylic acid group at the C2 position. Its molecular formula is C₈H₁₂O₃ (molecular weight: 156.18 g/mol) . The compound’s rigid bicyclic structure and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for designing bioactive molecules with enhanced stereochemical control.
The synthesis of this compound and its derivatives often involves Diels-Alder reactions or Friedel-Crafts acylation (e.g., as demonstrated for structurally related 3-aroyl derivatives in ) . Its stereochemical complexity (endo/exo configurations) and reactivity have been studied extensively in crystallographic analyses .
Properties
IUPAC Name |
2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(7(9)10)4-5-2-3-6(8)11-5/h5-6H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBWQWATKAXZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Efficiency and Yield
A patented process emphasizes the importance of mild reaction conditions without the need for high temperature or pressurization, which enhances industrial applicability. The use of continuous flow reactors and optimized reaction parameters can further improve yield and scalability.
Challenges and Solutions
- Traditional methods involving acrylic acid esters and furan Diels-Alder reactions often require multiple steps including ester hydrolysis, which complicates industrial production.
- The described method using methyl 3-bromopropiolate and 2-methylfuran simplifies the process, reducing reaction time and improving yield.
- Hydrolysis of ketal groups, often a bottleneck, is efficiently achieved using simple HCl treatment rather than more complex reagents.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification and hydrolysis, critical for modifying solubility and reactivity.
These reactions enable reversible functionalization for applications in prodrug design or intermediate synthesis.
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group:
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Conditions : Heating above 200°C or using oxidizing agents like Pb(OAc)₄.
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Outcome : Forms 2-methyl-7-oxabicyclo[2.2.1]heptane, retaining the bicyclic structure.
Diels-Alder Reactions
The compound participates as a dienophile in [4+2] cycloadditions:
These reactions exploit the electron-deficient nature of the α,β-unsaturated carbonyl system .
Ring-Opening Reactions
The oxygen bridge undergoes nucleophilic attack under acidic or basic conditions:
Ring-opening reactions are highly stereospecific, favoring exo-configuration due to steric hindrance .
Oxidation and Reduction
Selective modifications of functional groups:
Key Research Findings
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Stereochemical Stability : The endo-configuration of ester derivatives is retained during hydrolysis, enabling chiral synthesis .
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Reactivity Modulation : Electron-withdrawing groups on the bicyclic framework enhance Diels-Alder reactivity .
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Industrial Scalability : Direct synthesis from α,β-unsaturated acids and furans achieves >58% yield under mild conditions .
Scientific Research Applications
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its use in drug development and as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Insights from Comparative Analysis
Functional Group Influence on Reactivity: The chloro-substituted analog (CAS 98922-76-0) exhibits enhanced electrophilicity, making it suitable for nucleophilic substitution reactions .
Stereochemical Considerations :
- The endo/exo configuration significantly impacts crystallographic packing and solubility. For example, rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 38263-55-7) has distinct hydrogen-bonding patterns compared to its stereoisomers .
Applications in Drug Development :
- Methyl ester derivatives (e.g., methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate) serve as precursors for EDG2 receptor inhibitors, highlighting their role in cardiovascular disease research .
- Aroyl-substituted derivatives are pivotal in synthesizing fused heterocycles, leveraging their electron-deficient bicyclic cores for cycloaddition reactions .
Safety and Handling :
- Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate (a related compound) is classified as acutely toxic (Category 4) and irritant, underscoring the need for careful handling of ester derivatives .
Research Findings and Data Highlights
- Crystallographic Data : The crystal structure of 3-(thiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (C₁₁H₁₂N₂O₄S) reveals planar thiazole rings and intramolecular hydrogen bonds stabilizing the bicyclic framework .
- Biological Activity: BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) failed to counteract OxPAPC-mediated cytoprotection, suggesting specificity in amino acid transporter interactions .
- Synthetic Efficiency : Friedel-Crafts acylation of exo-7-oxabicyclo derivatives achieves >80% yields for 3-aroyl analogs under optimized conditions (toluene/AlCl₃) .
Biological Activity
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS Number: 1561951-19-6) is a bicyclic compound notable for its unique structural features, including an oxygen bridge. This compound belongs to the family of 7-oxanorbornanes, which are recognized for their diverse biological activities and potential applications in various scientific fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C8H12O3
- Molecular Weight : 156.18 g/mol
- IUPAC Name : 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Purity : Typically available at 95% purity
The biological activity of 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be attributed to its interaction with various biomolecules, including enzymes and receptors involved in metabolic pathways and oxidative stress responses.
Cellular Effects
Research indicates that this compound can influence cell signaling pathways, leading to alterations in gene expression and metabolic processes. For instance, it has been shown to modulate oxidative stress responses in specific cell types, which is crucial for maintaining cellular homeostasis.
Molecular Mechanisms
The mechanisms through which this compound exerts its effects include:
- Binding Interactions : It binds to specific enzymes and receptors, altering their activity.
- Influence on Metabolic Pathways : It interacts with key enzymes involved in metabolic regulation.
Pharmacological Activities
Recent studies have explored the pharmacological potential of 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, highlighting several key activities:
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in the development of new antibiotics.
Anticancer Potential
Preliminary research indicates that 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines.
Neuroprotective Effects
There is emerging evidence suggesting that this compound could provide neuroprotective benefits by inhibiting oxidative stress and promoting neuronal survival in models of neurodegenerative diseases.
Case Studies and Research Findings
Dosage Effects in Animal Models
Animal studies have shown that the effects of this compound can vary significantly with dosage, indicating a need for careful dose-response evaluations to determine therapeutic windows and safety profiles.
Transport and Distribution
The transport mechanisms within biological systems are influenced by the compound's interactions with cellular transporters and binding proteins, which determine its bioavailability and distribution across tissues.
Q & A
Basic: What are the key physicochemical properties of 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid?
Answer:
The compound’s properties are critical for experimental design. Key parameters include:
Methodological Note: Predicted values are derived from quantitative structure-property relationship (QSPR) models, while experimental validation requires techniques like differential scanning calorimetry (DSC) for melting points and titration for pKa .
Basic: How is 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid synthesized?
Answer:
A multi-step synthesis is described in pharmaceutical research:
Esterification: React the carboxylic acid with methanol and thionyl chloride to form the methyl ester .
Amidation: Use coupling agents like HATU (1-[[(Dimethylamino)methylene]amino]-3H-1,2,3-triazolo[4,5-b]pyridin-3-yloxy]methylamino)methylene-2-methyl-1-propanaminium hexafluorophosphate) in DMF to introduce substituents (e.g., aryl groups) .
Hydrolysis: Treat the ester with NaOH to regenerate the carboxylic acid functionality .
Critical Analysis: Yield optimization requires rigorous control of reaction time, temperature, and stoichiometry. Purification via silica gel chromatography is standard .
Advanced: How can structural elucidation be performed for bicyclic carboxylic acid derivatives?
Answer:
A combination of techniques is employed:
- X-ray crystallography: SHELX software refines crystal structures, resolving stereochemistry and bond angles .
- NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methyl group at C2) and ring conformation .
- LC-MS: Confirms molecular weight and purity (e.g., m/z = 172.21 [MH⁺] for methyl ester derivatives ).
Data Contradictions: Predicted vs. experimental density values may differ due to crystalline vs. amorphous forms .
Advanced: How to design derivatives for biological activity screening?
Answer:
Derivatization strategies include:
- Amide formation: Attach pharmacophores (e.g., 4-methylpiperazine) via carbodiimide-mediated coupling .
- Ester prodrugs: Improve bioavailability by masking the carboxylic acid group .
- Metal complexes: Coordinate with Cr(III) or other metals to enhance antibacterial activity, as seen in analogous bicyclic systems .
Case Study: 3-[(4-Methylpiperazinyl)carbonyl] derivatives showed enhanced solubility and receptor binding in preclinical models .
Basic: What are the solubility and stability considerations for this compound?
Answer:
- Solubility: Low in polar solvents (water) but soluble in DMF or DMSO. Additives like cyclodextrins can improve aqueous solubility .
- Stability: Susceptible to hydrolysis under basic conditions. Store at 4°C in inert atmospheres to prevent ester degradation .
Advanced: What catalytic applications exist for bicyclic carboxylic acid scaffolds?
Answer:
- Organocatalysis: Analogous 7-azabicyclo[2.2.1]heptane-2-carboxylic acid derivatives act as chiral catalysts in aldol reactions, achieving >90% enantiomeric excess (ee) .
- Mechanism: The rigid bicyclic structure enforces stereochemical control during transition-state formation .
Advanced: How can computational modeling guide research on this compound?
Answer:
- DFT calculations: Predict reaction pathways for derivatization (e.g., amidation energy barriers) .
- Molecular docking: Screen derivatives against target proteins (e.g., EDG-2 receptors) to prioritize synthesis .
Limitations: Predicted pKa and logP values may deviate from experimental data due to solvent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
